
3-Chloro-6-(3-fluorophenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(3-fluorophenyl)pyridazine is a chemical compound with the molecular formula C10H6ClFN2. It has a molecular weight of 208.62 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(3-fluorophenyl)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 3rd position and a 3-fluorophenyl group at the 6th position .Physical And Chemical Properties Analysis
3-Chloro-6-(3-fluorophenyl)pyridazine is a solid compound . It has a predicted density of 1.326±0.06 g/cm3 and a predicted boiling point of 375.5±27.0 °C .Scientific Research Applications
Synthesis and Structural Analysis
3-Chloro-6-(3-fluorophenyl)pyridazine derivatives have been synthesized and characterized through various spectroscopic techniques, including NMR, IR, and mass spectral studies. These compounds show notable biological properties like anti-tumor and anti-inflammatory activities. The structure of these compounds has been confirmed through single-crystal X-ray diffraction techniques, and density functional theory (DFT) calculations have been employed for further analysis. These studies contribute significantly to the understanding of the molecular structure and interactions of these compounds (Sallam et al., 2021).
Precursor for Heterocyclic Systems
The fluorophenyl pyridazinyl ketone, a derivative of 3-Chloro-6-(3-fluorophenyl)pyridazine, has been identified as a valuable precursor for creating benzo-annelated heterocycles. This demonstrates the compound's utility in synthesizing novel heterocyclic systems, which are crucial in medicinal chemistry (Heinisch et al., 1994).
Agricultural Applications
In agriculture, pyridazine derivatives, including those derived from 3-Chloro-6-(3-fluorophenyl)pyridazine, are used as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and in other agrochemical applications. These derivatives have shown efficacy against various agricultural pests and diseases, demonstrating their potential in crop protection and management (Sallam et al., 2022).
Corrosion Inhibition
Pyridazine derivatives have been studied for their effects on the electrochemical dissolution of metals, such as mild steel in acidic environments. These studies are crucial for understanding the compounds' potential as corrosion inhibitors, an important aspect in industrial applications (Mashuga et al., 2017).
Herbicidal Activities
Certain pyridazine derivatives have demonstrated significant herbicidal activities. They have been shown to be effective against a variety of plants, highlighting their potential use in weed control and agricultural management. This underscores the versatility of 3-Chloro-6-(3-fluorophenyl)pyridazine derivatives in various fields (Xu et al., 2008).
Safety and Hazards
Future Directions
While specific future directions for 3-Chloro-6-(3-fluorophenyl)pyridazine are not available, pyridazine derivatives are of interest in various fields, including medicinal chemistry and agrochemicals . They are considered ‘privileged structures’ in medicinal chemistry, and many drug discovery programs utilize a pyridazine as a core scaffold .
properties
IUPAC Name |
3-chloro-6-(3-fluorophenyl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHBEWAGUFMFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

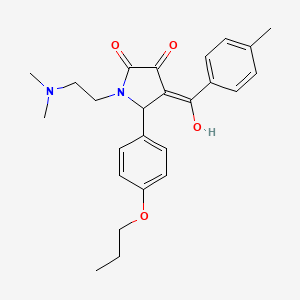
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2393297.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)
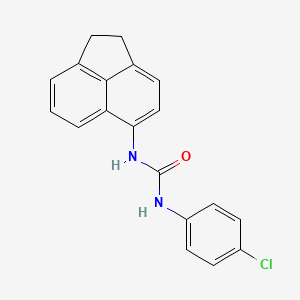
![2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile](/img/structure/B2393306.png)
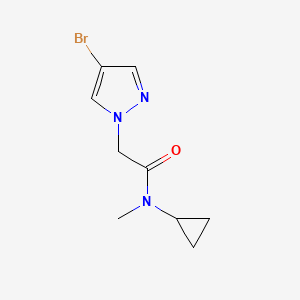
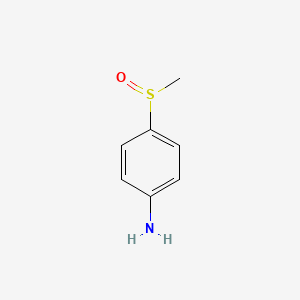
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2393311.png)
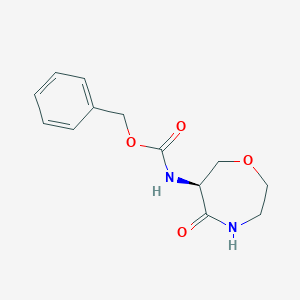
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2393314.png)


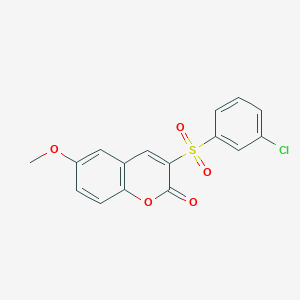
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393318.png)